N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDBWXRAWLHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 5-chloro-2-methoxyphenylamine and 2-phenoxyethanesulfonyl chloride. These intermediates are then reacted under controlled conditions to form the target compound. The reaction often requires the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Contains a glutaric acid moiety instead of a phenoxyethane chain.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro-substituted methoxyphenyl group and a phenoxyethane chain allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily studied for its role as an intermediate in the synthesis of glyburide, a medication used to manage diabetes, and has been implicated in various biological pathways, including insulin secretion.
Chemical Structure and Properties
- Molecular Formula : C16H17ClN2O4S
- Molecular Weight : 348.83 g/mol
- Key Functional Groups : Sulfonamide, phenoxy, and chloro-substituted methoxy groups.
| Property | Value |
|---|---|
| Melting Point | 209-214 °C |
| Solubility | Soluble in DMF |
| LogP | 3.1 |
The primary biological activity of this compound is linked to its ability to modulate insulin secretion. The compound acts by closing potassium channels in pancreatic beta cells, leading to membrane depolarization. This process triggers the opening of calcium channels, resulting in an influx of calcium ions that promote the exocytosis of insulin granules.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its effects on various metabolic pathways, potentially affecting enzymes involved in glucose metabolism and other biochemical processes.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. This aspect is under investigation, with ongoing research aimed at elucidating its efficacy against specific bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized to form n-glucuronide metabolites, which are primarily excreted via the renal pathway. This suggests a relatively quick clearance from the body, which could be advantageous for therapeutic applications.
Case Study 1: Glyburide Synthesis
In a study focusing on the synthesis of glyburide, this compound was highlighted as a crucial intermediate. The synthesis process involved multiple steps, including the formation of sulfonamide bonds under controlled conditions using solvents like DMF and bases such as sodium hydride.
Case Study 2: Insulin Secretion Pathway
A significant body of research has explored the role of this compound in enhancing insulin secretion. For instance, one study demonstrated that compounds similar to this compound could effectively stimulate insulin release from isolated pancreatic islets under glucose-stimulated conditions .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Insulin Secretion | Induces insulin release via calcium influx |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Antimicrobial Activity | Preliminary evidence suggests effectiveness |
Q & A
Q. What are the standard synthetic protocols for N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide?
The compound is synthesized via nucleophilic substitution. A typical method involves reacting 5-chloro-2-methoxyaniline with 2-phenoxyethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature. The reaction is quenched with water, and the product is purified via recrystallization (methanol or ethanol) or column chromatography to achieve >70% yield. Critical parameters include stoichiometric control of the sulfonyl chloride and maintaining anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are essential for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. X-ray crystallography (if single crystals are obtained) provides absolute stereochemical configuration, as demonstrated in related sulfonamide structures . Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .
Q. What solvents and bases optimize synthesis efficiency?
Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity by stabilizing ionic intermediates. Triethylamine is preferred for neutralizing HCl byproducts, but inorganic bases like sodium carbonate are alternatives for aqueous-phase reactions. Solvent choice impacts yield: DCM allows room-temperature reactions, while DMF may require heating (40–60°C) for faster kinetics .
Q. How does the chloro-methoxy substitution pattern influence reactivity?
The electron-withdrawing chloro group at position 5 and electron-donating methoxy group at position 2 create regioselective reactivity. The chloro group facilitates electrophilic aromatic substitution (e.g., Suzuki coupling), while the methoxy group stabilizes intermediates via resonance. This duality enables selective modifications at the sulfonamide or phenyl ring .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
Yield optimization requires balancing stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and reaction time (1–3 hours). Impurities like hydrolyzed sulfonic acids are mitigated using molecular sieves or inert atmospheres (N₂/Ar). Advanced purification techniques, such as preparative HPLC, resolve structurally similar by-products (e.g., ortho/para isomers) .
Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Discrepancies arise from assay conditions (e.g., cell lines, enzyme isoforms). Orthogonal assays (e.g., fluorescence polarization vs. calorimetry) validate target engagement. Structure-activity relationship (SAR) studies using analogs (e.g., replacing phenoxy with thiophene) isolate pharmacophores responsible for specific activities .
Q. What computational strategies predict target interactions for this sulfonamide?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to enzymes like lipoxygenase or cyclooxygenase. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents (e.g., halogens, alkoxy groups) for enhanced affinity. Density Functional Theory (DFT) calculations assess electronic effects on binding .
Q. What strategies improve metabolic stability in preclinical studies?
Deuteration at metabolically labile sites (e.g., methoxy methyl) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of sulfonamide) enhance bioavailability. Stability assays in liver microsomes identify vulnerable sites for structural optimization .
Q. How to resolve spectral overlaps in NMR characterization?
Advanced 2D NMR techniques (COSY, HSQC, HMBC) differentiate overlapping proton signals. For example, HMBC correlates methoxy protons (δ 3.8–4.0 ppm) with quaternary carbons, while NOESY identifies spatial proximity between phenoxy and sulfonamide groups .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Batch-to-batch variability arises from inconsistent sulfonyl chloride purity. Flow chemistry improves scalability by maintaining precise temperature/residence time. Environmental factors (humidity, oxygen) are controlled via glovebox reactors. Toxicity screening (Ames test, hERG assay) is critical before animal trials .
Methodological Considerations
- Contradiction Management : Cross-validate biological data using multiple assays and structural analogs .
- Synthetic Optimization : Use design of experiments (DoE) to statistically optimize reaction parameters .
- Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
